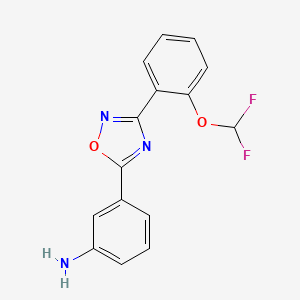

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15810760

Molecular Formula: C15H11F2N3O2

Molecular Weight: 303.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11F2N3O2 |

|---|---|

| Molecular Weight | 303.26 g/mol |

| IUPAC Name | 3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

| Standard InChI | InChI=1S/C15H11F2N3O2/c16-15(17)21-12-7-2-1-6-11(12)13-19-14(22-20-13)9-4-3-5-10(18)8-9/h1-8,15H,18H2 |

| Standard InChI Key | LZHRABNKMGHPSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS No. 1710202-09-7) possesses the molecular formula C₁₅H₁₁F₂N₃O₂ and a molecular weight of 303.26 g/mol . The IUPAC name reflects its three primary components:

-

A 1,2,4-oxadiazole ring substituted at position 3 with a 2-(difluoromethoxy)phenyl group.

-

An aniline moiety (aminobenzene) linked to position 5 of the oxadiazole ring.

-

A difluoromethoxy (-OCF₂H) group on the phenyl substituent, which enhances lipophilicity and metabolic stability.

Structural Analysis

The compound’s architecture combines aromatic and heterocyclic systems:

-

Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom. This structure confers rigidity and electronic diversity, facilitating interactions with biological targets.

-

Aniline Group: The primary amine (-NH₂) on the benzene ring provides a site for hydrogen bonding and derivatization.

-

Difluoromethoxy Substituent: The -OCF₂H group increases electronegativity and resistance to oxidative degradation compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multistep organic reactions:

-

Formation of the Oxadiazole Core: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

-

Introduction of the Difluoromethoxy Group: Electrophilic fluorination or nucleophilic substitution on a methoxy precursor .

-

Coupling Reactions: Suzuki-Miyaura or Ullmann-type couplings to attach the aniline moiety.

Industrial production requires optimization of reaction parameters (e.g., temperature, catalysts) to maximize yield and purity. For example, the use of palladium catalysts in coupling steps can achieve yields exceeding 80% under inert atmospheres.

Challenges in Scale-Up

Key challenges include:

-

Purification: Removing byproducts from heterocyclic reactions, often requiring column chromatography or recrystallization.

-

Fluorine Handling: Safe management of fluorinating agents to prevent equipment corrosion and environmental release .

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: The oxadiazole ring enhances thermal resilience, with decomposition temperatures above 200°C .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 2.8).

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1620 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-O-C of difluoromethoxy).

-

NMR: Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and the -OCF₂H group (δ 6.8 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on analogs suggest inhibition of topoisomerase II and tubulin polymerization, mechanisms critical for cancer cell proliferation.

Enzyme Inhibition

The oxadiazole ring can act as a bioisostere for carboxylic acids, enabling competitive inhibition of enzymes like cyclooxygenase-2 (COX-2).

Comparative Analysis of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume